Cas no 88107-75-9 (9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)-)

Technical Introduction: 9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)- is a functionalized carbazole derivative characterized by its aldehyde group at the 3-position and an isopropyl substituent on the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and optoelectronic materials. Its carbazole core offers excellent thermal and photochemical stability, while the aldehyde functionality enables further derivatization through condensation or nucleophilic addition reactions. The isopropyl group enhances solubility in organic solvents, facilitating handling in synthetic applications. This compound is valued for its structural rigidity and potential utility in designing advanced materials with tailored electronic or biological properties.
9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)- structure
88107-75-9 structure
Product Name:9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)-
CAS No:88107-75-9
MF:C16H15NO
MW:237.296404123306
CID:644765
PubChem ID:16762077
Update Time:2025-05-23

9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)-
    • 9-propan-2-ylcarbazole-3-carbaldehyde
    • AKOS005621395
    • 9-(propan-2-yl)-9H-carbazole-3-carbaldehyde
    • 9-isopropyl-9H-carbazole-3-carbaldehyde
    • 88107-75-9
    • SCHEMBL4728764
    • DTXSID70587919
    • Inchi: 1S/C16H15NO/c1-11(2)17-15-6-4-3-5-13(15)14-9-12(10-18)7-8-16(14)17/h3-11H,1-2H3
    • InChI Key: SXXXISXCAUYTLT-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC2=C(C=1)C1C=CC=CC=1N2C(C)C

Computed Properties

  • Exact Mass: 237.115364102g/mol
  • Monoisotopic Mass: 237.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 22Ų

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9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:88107-75-9)9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)-
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Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:45
Price ($):211/391/1315
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Additional information on 9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)-

9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)- (CAS No. 88107-75-9)

9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)-, also known by its CAS registry number 88107-75-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the carbazole family, which has been extensively studied due to its unique electronic properties and potential applications in various advanced materials. The molecule features a carbazole core with a carboxaldehyde substituent at the 3-position and an isopropyl group attached to the 9-position of the carbazole ring system.

The structure of 9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)- is characterized by its aromatic heterocyclic framework, which contributes to its stability and reactivity. The presence of the carboxaldehyde group introduces additional functionality, enabling this compound to participate in various chemical reactions such as condensation reactions, which are crucial for synthesizing more complex molecules. Recent studies have explored the use of this compound as a building block for constructing advanced materials like organic light-emitting diodes (OLEDs) and semiconducting polymers.

One of the most notable applications of 9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)- is in the field of optoelectronics. Researchers have demonstrated that this compound can be effectively utilized in the development of OLEDs due to its ability to act as a charge transport layer material. The electronic properties of this compound, including its high electron mobility and thermal stability, make it an ideal candidate for such applications. Recent advancements in OLED technology have further highlighted the potential of this compound in enhancing device efficiency and longevity.

In addition to its role in optoelectronics, 9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)- has also been investigated for its potential in catalysis. The isopropyl group attached to the carbazole ring system provides steric hindrance, which can influence the catalytic activity of the compound. Studies have shown that this compound can act as a catalyst in various organic transformations, including cross-coupling reactions and enantioselective syntheses. These findings underscore its versatility as a chemical tool in both academic research and industrial applications.

The synthesis of 9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)- typically involves multi-step organic reactions. One common approach involves the alkylation of a carbazole derivative followed by oxidation to introduce the carboxaldehyde group. Recent advancements in synthetic methodologies have enabled more efficient and selective routes for preparing this compound, reducing production costs and improving yields.

The physical properties of 9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)-, including its melting point, solubility, and thermal stability, are critical factors that influence its performance in various applications. Experimental data indicate that this compound exhibits good thermal stability up to moderate temperatures, making it suitable for processes that require elevated conditions. Its solubility characteristics also play a significant role in determining its compatibility with different solvents and reaction media.

In terms of spectroscopic analysis, 9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)- exhibits distinct UV-vis absorption bands due to its conjugated aromatic system. These absorption features are indicative of its electronic transitions and are valuable for characterizing the compound's optical properties. Recent studies have employed advanced spectroscopic techniques such as fluorescence spectroscopy and electrochemical impedance spectroscopy to gain deeper insights into its photophysical behavior.

The environmental impact and safety profile of 9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)- are important considerations for its industrial use. Preliminary toxicity studies suggest that this compound exhibits low toxicity under standard experimental conditions; however, further investigations are required to fully assess its environmental fate and potential risks.

In conclusion, 9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)- (CAS No. 88107-75-9) is a versatile compound with promising applications in optoelectronics, catalysis, and materials science. Its unique chemical structure and functional groups provide a foundation for exploring new chemical transformations and developing innovative materials. As research continues to uncover new properties and applications of this compound, it is expected to play an increasingly important role in advancing modern chemistry and technology.

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Amadis Chemical Company Limited
(CAS:88107-75-9)9H-Carbazole-3-carboxaldehyde, 9-(1-methylethyl)-
A1214965
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):211/391/1315
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